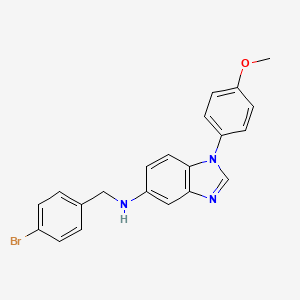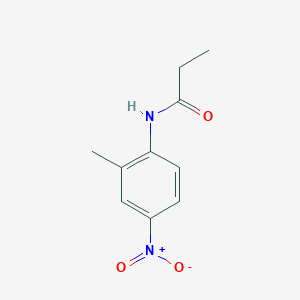![molecular formula C20H18F3N3O3S B11685704 (2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11685704.png)
(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the trifluoromethyl and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction using methoxyphenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Hydroxyl derivatives or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide: shares similarities with other thiazinane derivatives and compounds containing trifluoromethyl and methoxyphenyl groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
The uniqueness of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide lies in its combination of functional groups and its potential for diverse applications in various fields. Its trifluoromethyl group imparts chemical stability and lipophilicity, while the methoxyphenyl group enhances its biological activity.
Properties
Molecular Formula |
C20H18F3N3O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H18F3N3O3S/c1-26-17(27)11-16(18(28)25-14-8-3-4-9-15(14)29-2)30-19(26)24-13-7-5-6-12(10-13)20(21,22)23/h3-10,16H,11H2,1-2H3,(H,25,28) |
InChI Key |
NFRBCGMNNCSQIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)


![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
